molecular formula C26H38ClN5O8 B2990226 Macropa-NH2 hydrochloride CAS No. 2443966-86-5

Macropa-NH2 hydrochloride

Cat. No.: B2990226
CAS No.: 2443966-86-5
M. Wt: 584.07
InChI Key: LFFSSMKPBQSWNZ-UHFFFAOYSA-N
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Description

Macropa-NH2 (hydrochloride) is a ligand known for its nickel coordination activity, forming stable complexes with metals. It is a precursor to Macropa-NCS, a promising therapeutic radiopharmaceutical used in the treatment of soft tissue metastases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Macropa-NH2 (hydrochloride) involves the following steps:

  • A white suspension of 11•4TFA and sodium carbonate is heated at reflux in acetone.
  • Carbon disulfide is slowly added to the mixture.
  • The resulting orange suspension is heated at reflux, concentrated under reduced pressure, and then dissolved in a mixture of acetonitrile and water containing trifluoroacetic acid.
  • The solution is filtered and purified by preparative high-performance liquid chromatography (HPLC).
  • The pure fractions are combined, concentrated, and lyophilized to obtain the final product .

Industrial Production Methods: Industrial production methods for Macropa-NH2 (hydrochloride) are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, including the use of automated systems for reaction control and purification.

Chemical Reactions Analysis

Types of Reactions: Macropa-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Macropa-NH2 (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of Macropa-NH2 (hydrochloride) involves its ability to form stable complexes with metals. When converted to Macropa-NCS, it can be conjugated to targeting molecules like Anti-Human HER2 and prostate-specific membrane antigen-targeting compounds. These conjugates can deliver therapeutic radionuclides to specific cancer cells, enabling targeted alpha therapy .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

4-amino-6-[[16-[(6-carboxypyridin-2-yl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]methyl]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O8.ClH/c27-20-16-22(29-24(17-20)26(34)35)19-31-6-10-38-14-12-36-8-4-30(5-9-37-13-15-39-11-7-31)18-21-2-1-3-23(28-21)25(32)33;/h1-3,16-17H,4-15,18-19H2,(H2,27,29)(H,32,33)(H,34,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFSSMKPBQSWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1CC2=NC(=CC=C2)C(=O)O)CC3=NC(=CC(=C3)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38ClN5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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